N-(3-chloro-2-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
Description
Properties
IUPAC Name |
[4-(3-chloro-2-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c1-14-18(23)6-5-7-19(14)26-21-16-12-15(24)8-9-20(16)25-13-17(21)22(28)27-10-3-2-4-11-27/h5-9,12-13H,2-4,10-11H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSZNGLDWKIZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine-1-carbonyl group, and finally the attachment of the 3-chloro-2-methylphenyl and 6-fluoro substituents. Common reagents and conditions include:
Quinoline synthesis: Friedländer synthesis using aniline derivatives and ketones.
Piperidine-1-carbonyl introduction: Acylation reactions using piperidine and acyl chlorides.
Substituent introduction: Halogenation and methylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of substituents:
- Quinoline core: Provides a planar aromatic system for target interactions.
- 6-Fluoro group : Enhances lipophilicity and metabolic stability.
- 4-Amino substituent (3-chloro-2-methylphenyl): Modulates steric and electronic properties for receptor binding.
Comparative Analysis with Close Analogs
Table 1: Structural Comparison of Selected Quinoline Derivatives
Key Observations:
Piperidine-1-carbonyl vs. Trifluoromethyl : The target compound’s piperidine-1-carbonyl group (position 3) contrasts with the 6-CF₃ group in evidence 14’s compound, which may alter electron-withdrawing effects and target binding .
Functional Group Positioning : ’s compound 7 features a methoxy group (position 7) and benzyloxy chain (position 6), which may enhance solubility but reduce membrane permeability compared to the target compound’s fluorine and piperidine groups .
Key Observations:
- One-Step vs. Multi-Step Synthesis : ’s compound achieved 83% yield via a one-step protocol, suggesting efficiency advantages over multi-step routes .
- Acylation Challenges : The target compound’s piperidine-1-carbonyl group likely requires controlled acylation conditions to avoid side reactions, as seen in evidence 4’s spiropiperidine synthesis .
Biological Activity
N-(3-chloro-2-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core structure, which is known for its diverse pharmacological properties. The presence of a piperidine moiety contributes to its potential as a therapeutic agent. The molecular formula is , and its structural characteristics are crucial for understanding its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.21 |
| Compound B | HepG2 | 3.96 |
| Compound C | A549 (lung cancer) | 4.7 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, some quinoline derivatives inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased DNA damage in cancer cells . Additionally, certain derivatives have been shown to interact with cyclin-dependent kinases (CDKs), further disrupting cell cycle progression.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this class of compounds. Research has suggested that similar quinoline-based structures can promote neuroprotection by modulating dopamine receptor activity. For instance, one study highlighted a compound that selectively activated D3 dopamine receptors, leading to neuroprotection in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .
Case Studies
- Case Study on Anticancer Activity : In a recent study, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value below 5 µM for several tested lines, suggesting strong potential as an anticancer agent.
- Neuroprotection Study : A related compound was evaluated for its ability to protect against neurodegeneration in models of Parkinson's disease. The compound demonstrated efficacy in reducing neuronal death and promoting survival pathways in dopaminergic neurons .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3-chloro-2-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Condensation of substituted anilines with fluorinated ketones under acidic conditions.
- Piperidine-carbonyl incorporation : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to introduce the piperidine-1-carbonyl group.
- Final amine substitution : Nucleophilic aromatic substitution (SNAr) at the 4-position of the quinoline ring with 3-chloro-2-methylaniline.
Structural validation is performed via , , and high-resolution mass spectrometry (HRMS), as demonstrated in analogous quinoline-4-amine syntheses .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular geometry, particularly for verifying the piperidine-carbonyl conformation and substituent positions .
- NMR spectroscopy : and NMR confirm regioselectivity of substitutions (e.g., fluoro at C6, piperidine at C3). may validate fluorine incorporation .
- HRMS : Ensures accurate molecular weight and isotopic pattern matching .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different assays?
- Methodological Answer :
- Orthogonal assay validation : Use complementary assays (e.g., kinase inhibition vs. cellular viability assays) to distinguish direct target engagement from off-target effects.
- Structural cross-validation : Compare crystallographic data with molecular docking simulations to assess binding mode consistency. For example, RIP2 kinase inhibitors with similar quinoline scaffolds showed activity variations resolved via crystallography .
- Batch purity analysis : Quantify impurities (e.g., via HPLC-MS) that might interfere with activity, as minor structural deviations in quinoline derivatives significantly alter potency .
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound in preclinical studies?
- Methodological Answer :
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Piperidine N-methylation may enhance metabolic resistance .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) improve bioavailability, as seen in morpholine-propoxy quinazoline analogs .
- Tissue penetration : LogP adjustments via substituent modifications (e.g., replacing chloro with trifluoromethyl) balance lipophilicity and membrane permeability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Quinoline C3 modifications : Replace piperidine-1-carbonyl with smaller heterocycles (e.g., pyrrolidine) to reduce steric hindrance in kinase ATP-binding pockets .
- C4-amine substitutions : Aryl groups with para-electron-donating moieties (e.g., methoxy) enhance binding affinity in kinase inhibitors, as shown in RIP2 studies .
- Fluorine positioning : Fluorine at C6 minimizes off-target interactions by enforcing planar quinoline geometry, critical for selectivity in kinase assays .
Data Analysis and Interpretation
Q. What computational tools are recommended for predicting binding modes of this compound with potential biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., RIP2 ATP-binding site). Validate with experimental IC data .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time, identifying key residues (e.g., hinge-region lysines) for mutagenesis studies .
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding energy, guiding rational design of high-affinity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
